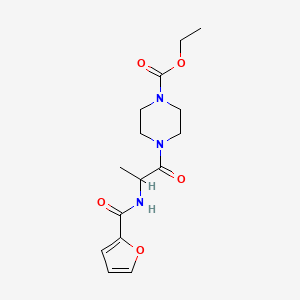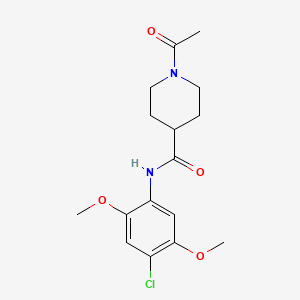![molecular formula C15H18ClN3O2 B5434148 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5434148.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide, also known as TMT, is a compound that has been extensively studied for its potential use in scientific research. TMT is a selective neurotoxin that has been shown to specifically target the cholinergic neurons in the brain, making it a valuable tool for studying the role of these neurons in various physiological and pathological processes.
Mécanisme D'action
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide is thought to exert its neurotoxic effects by inhibiting the enzyme choline acetyltransferase, which is responsible for the synthesis of the neurotransmitter acetylcholine. This leads to a decrease in acetylcholine levels in the brain, which in turn leads to the degeneration and loss of cholinergic neurons.
Biochemical and Physiological Effects
The selective neurotoxicity of this compound has been shown to have a number of biochemical and physiological effects. These include a decrease in acetylcholine levels in the brain, as well as a decrease in the activity of cholinergic neurons. This has been associated with a number of behavioral changes, such as impairments in learning and memory, attention, and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide in lab experiments is its selectivity for cholinergic neurons. This allows researchers to specifically target these neurons and study their role in various processes. However, this compound also has a number of limitations, such as its potential for non-specific effects on other neuronal populations, as well as its potential for off-target effects on other physiological processes.
Orientations Futures
There are a number of future directions for research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide. These include the development of new methods for synthesizing this compound, as well as the investigation of its potential use in studying other neurological disorders. Additionally, further research is needed to better understand the mechanisms underlying this compound-induced neurotoxicity, as well as its potential for use in therapeutic interventions for neurological disorders.
Méthodes De Synthèse
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate is then reacted with 3-amino-5-methylisoxazole to form the oxadiazole ring, which is subsequently reduced to form the final product, this compound.
Applications De Recherche Scientifique
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide has been used extensively in scientific research to study the role of cholinergic neurons in various physiological and pathological processes. It has been shown to selectively target these neurons, leading to their degeneration and subsequent loss of function. This has allowed researchers to study the effects of cholinergic neuron loss on various processes, such as learning and memory, attention, and sleep.
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-15(2,3)14(20)19(4)9-12-17-13(18-21-12)10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVXZJFIVKZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5434088.png)
![4-[4-(dimethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5434094.png)
![3-(allylthio)-6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434111.png)

![5-nitro-6-[2-(2-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5434125.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazine-1-sulfonamide](/img/structure/B5434127.png)
![5-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5434134.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B5434136.png)


![(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[methyl(2-phenylethyl)amino]ethyl}amine](/img/structure/B5434153.png)